(S)-2-((S)-2-((S)-2-Amino-3-hydroxyPropanamido)-3-phenylPropanamido)-N-((S)-1-(((S)-1-amino-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-SER-PHE-LEU-LEU-ARG-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of H-SER-PHE-LEU-LEU-ARG-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
H-SER-PHE-LEU-LEU-ARG-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling agents like HBTU are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
H-SER-PHE-LEU-LEU-ARG-NH2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The peptide is employed in studies of protease-activated receptors, particularly PAR-1, which plays a role in various physiological processes.
Medicine: H-SER-PHE-LEU-LEU-ARG-NH2 is used in research on thrombin receptor activation and its implications in cardiovascular diseases.
Mechanism of Action
H-SER-PHE-LEU-LEU-ARG-NH2 acts as a specific agonist for protease-activated receptor 1 (PAR-1). Upon binding to PAR-1, the peptide induces a conformational change that activates intracellular signaling pathways. This activation leads to various cellular responses, including platelet aggregation, inflammation, and vascular remodeling .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another peptide with similar protease-activated receptor activity.
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: A peptide with comparable biological functions.
Uniqueness
H-SER-PHE-LEU-LEU-ARG-NH2 is unique due to its specific activation of PAR-1, making it a valuable tool in research focused on thrombin receptor pathways. Its high purity and selective activity distinguish it from other peptides with broader or less specific actions .
Properties
IUPAC Name |
N-[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPTZOOUNAWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N9O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.